molecular formula C6H10O5 B6251652 2-(1-carboxyethoxy)propanoic acid CAS No. 19201-34-4

2-(1-carboxyethoxy)propanoic acid

Cat. No.: B6251652
CAS No.: 19201-34-4
M. Wt: 162.14 g/mol
InChI Key: FBYFHODQAUBIOO-UHFFFAOYSA-N
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Description

2-(1-carboxyethoxy)propanoic acid, also known as 2,2’-oxydipropionic acid, is a carboxylic acid with the molecular formula C6H10O5 and a molecular weight of 162.14 g/mol . This compound is characterized by its unique structure, which includes both carboxyl and ether functional groups. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-carboxyethoxy)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with carbon dioxide in the presence of a catalyst to form propylene carbonate. This intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the conversion of propylene oxide to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-carboxyethoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylate salts, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-carboxyethoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-carboxyethoxy)propanoic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can participate in hydrogen bonding and ionic interactions, while the ether linkage can engage in dipole-dipole interactions. These interactions facilitate the compound’s reactivity and its ability to participate in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-carboxyethoxy)propanoic acid is unique due to its combination of carboxyl and ether functional groups, which confer distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in various chemical syntheses and industrial applications .

Properties

CAS No.

19201-34-4

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

2-(1-carboxyethoxy)propanoic acid

InChI

InChI=1S/C6H10O5/c1-3(5(7)8)11-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)

InChI Key

FBYFHODQAUBIOO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC(C)C(=O)O

Purity

0

Origin of Product

United States

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